Product packaging for Cyanuric chloride(Cat. No.:CAS No. 108-77-0)

Cyanuric chloride

Cat. No.: B1664455
CAS No.: 108-77-0
M. Wt: 184.41 g/mol
InChI Key: MGNCLNQXLYJVJD-UHFFFAOYSA-N
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Description

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine), a nitrogen-rich heteronuclear aromatic compound, is a versatile and foundational reagent in scientific research and industrial chemistry . Its core value lies in the stepwise, thermally controlled reactivity of its three chlorine atoms, allowing for sequential nucleophilic aromatic substitutions to build complex molecules with high precision . This makes it an indispensable scaffold in diverse fields. A primary application is in the synthesis of polymers and advanced materials. This compound readily reacts with amine-containing monomers to form covalent triazine frameworks and polymers. These materials are exploited for their stable, porous, and hydrophilic nature, with emerging applications in acid-resistant nanofiltration membranes for harsh chemical environments and as components in energetic metal-organic frameworks (EMOFs) for catalysis . It also serves as a key building block for creating synthetic lipid libraries for nanoparticle drug formulation. These nanoparticles, developed through facile synthesis routes using this compound, are being evaluated for gene and vaccine delivery, demonstrating utility in plasmid delivery in vitro . Furthermore, this compound is the main precursor to many s-triazine herbicides like atrazine and simazine, and is central to the production of a major class of fibre-reactive dyes and optical brighteners . In organic synthesis, it is employed as a robust reagent for various transformations, including the conversion of alcohols to alkyl chlorides, carboxylic acids to acyl chlorides, and as a catalytic agent for reactions like the Beckmann rearrangement of ketoximes to amides under mild conditions . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3Cl3N3 B1664455 Cyanuric chloride CAS No. 108-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloro-1,3,5-triazine
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InChI

InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1
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InChI Key

MGNCLNQXLYJVJD-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NC(=N1)Cl)Cl)Cl
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Molecular Formula

C3Cl3N3
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DSSTOX Substance ID

DTXSID6026799
Record name 2,4,6-Trichloro-s-triazine
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Molecular Weight

184.41 g/mol
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Physical Description

Cyanuric chloride appears as a colorless crystalline solid with a pungent odor. Melting point 146 °C. Density 1.32 g / cm3. Very slightly soluble in water. Toxic by ingestion and inhalation of vapors. Irritates skin and eyes. Used to make dyes., Dry Powder; Liquid, Colorless crystals with pungent odor; [ICSC] White powder; [MSDSonline], COLOURLESS CRYSTALS WITH PUNGENT ODOUR.
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Boiling Point

192 °C, Boiling point: 194 °C at 764 mm Hg. Hydrolyzes in cold water.
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Solubility

Insol in water; sol in alcohol, Sol in chloroform, carbon tetrachloride, hot ether, dioxane, ketones, Solubility in water: reaction
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Density

1.32 at 20 °C/4 °C, 1.3 g/cm³
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Vapor Density

6.36 (Air = 1), Relative vapor density (air = 1): 6.4
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Vapor Pressure

0.02 [mmHg], Vapor pressure = 2 mm Hg at 70 °C, Vapor pressure, kPa at 70 °C: 0.3
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Impurities

Hydrolysis caused by improper handling can result in cyanuric acid impurities
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Color/Form

Crystals from ether or benzene, Colorless, monoclinic crystals from C6H6

CAS No.

108-77-0
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Melting Point

146 °C, 154 °C
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Advanced Synthesis Methodologies for Cyanuric Chloride

Industrial Production Routes and Optimization

The industrial synthesis of cyanuric chloride is a well-established process, primarily involving the chlorination of a cyanide source to form cyanogen (B1215507) chloride, which is then trimerized. chemcess.com The primary routes are distinguished by their initial cyanide source: hydrogen cyanide or sodium cyanide.

Reaction Steps:

HCN + Cl₂ → ClCN + HCl (ΔH = -89 kJ/mol)

3 ClCN → (CNCl)₃ (ΔH = -233 kJ/mol)

Enhancements to this route have focused on increasing yield, purity, and catalyst longevity. A key area of development has been the purification of the cyanogen chloride intermediate. It is known that the activated carbon catalyst used for trimerization has a limited service life of 4 to 8 weeks, a problem previously attributed to the moisture content of the cyanogen chloride. google.com To extend the catalyst's operational life, processes have been developed to pass the cyanogen chloride gas over materials like granular gamma aluminum oxide or sodium aluminum silicate (B1173343) before it enters the trimerization reactor. google.comgoogle.com This pre-purification step significantly increases the durability of the activated carbon catalyst, with operational times extending to 12 months without a discernible loss of activity. google.com

Further innovations include process integration, such as a one-step method where hydrogen cyanide and chlorine react directly in a body of liquid this compound. google.com This approach, conducted under pressure and at high temperatures, can eliminate the separate steps of producing and purifying cyanogen chloride. google.com

Parameter HCN Direct Liquefaction Process HCN Gas-Phase Trimerization
Reactants Hydrogen Cyanide, ChlorineCyanogen Chloride (from HCN + Cl₂)
Phase LiquidGas
Catalyst Optional (e.g., AlCl₃, BF₃) google.comActivated Carbon google.comresearchgate.net
Temperature 250°C to 400°C google.com300°C to 450°C google.com
Pressure ~10 to 15 atmospheres google.comAmbient or slightly elevated
Key Innovation Direct conversion in a liquid this compound medium. google.comPre-purification of ClCN to extend catalyst life. google.comgoogle.com

While less common than the HCN route, sodium cyanide (NaCN) serves as an alternative starting material for producing the cyanogen chloride intermediate. chemcess.comgoogle.comyoutube.com The core reaction involves treating an aqueous solution of sodium cyanide with chlorine gas. google.comyoutube.com

Reaction Step:

NaCN + Cl₂ → ClCN + NaCl

Developments in this area have focused on reactor technology to improve efficiency and control. One patented method utilizes a tubular reactor where liquid chlorine is mixed with a sodium cyanide aqueous solution. google.com This process allows for a short reaction residence time (10 to 600 seconds) and produces a pure cyanogen chloride gas after desorption and drying, which is then ready for trimerization. google.com The advantage of this route is that it uses commercially available sodium cyanide and simplifies the process by avoiding the need for pH adjustment and de-impurity operations. google.com

Parameter Tubular Reactor Process google.com
Reactants Liquid Chlorine, Sodium Cyanide Aqueous Solution
**Molar Ratio (NaCN:Cl₂) **1 : 0.9–1.2
Initial Mixing Temp. 20°C to 50°C
Reactor Temperature 20°C to 60°C
Reactor Pressure 0.1MPa to 2.0MPa
Residence Time 10s to 600s

Laboratory-Scale Synthetic Innovations

Research at the laboratory scale has explored novel catalytic systems and reaction conditions to refine the synthesis of this compound, often focusing on the critical trimerization step.

The trimerization of cyanogen chloride is a fundamental reaction for producing the this compound ring structure. rsc.orgthieme-connect.com While activated carbon is the industrial standard, research has investigated the mechanism and explored other catalysts. chemcess.comgoogle.comresearchgate.net The reaction proceeds via the cyclic combination of three cyanogen chloride molecules. youtube.com

Catalytic advancements aim to improve reaction rates and selectivity under milder conditions. Studies have explored a range of catalysts beyond simple activated carbon, including various metal chlorides and zeolites. chemcess.com The catalytic oxidation of cyanogen chloride has also been studied, indicating the complexity of its surface reactions. dtic.mildtic.mil The effectiveness of the catalyst is highly dependent on the purity of the cyanogen chloride feed, as impurities can poison the active sites. google.comgoogle.com Investigations into the chemisorption of cyanogen chloride on catalyst surfaces using advanced techniques like XPS, IR spectra, and DFT calculations have provided deeper mechanistic insights, showing that surface properties can be tuned to accelerate the desired reactions. escholarship.org

While the industrial standard for trimerization is a gas-phase reaction over a solid catalyst, liquid-phase methods offer alternative control parameters. chemcess.comgoogle.com It has been demonstrated that cyanogen chloride can be polymerized in the liquid phase using liquid this compound itself as a solvent, either with or without a catalyst. google.com This method operates at high pressure and temperatures ranging from 250°C to 400°C. google.com

In other laboratory-scale approaches, cyanogen chloride dissolved in organic solvents like benzene (B151609) or chloroform (B151607) can be trimerized using hydrogen chloride as a catalyst. chemcess.com The ability to control the stepwise substitution of chlorine atoms on the this compound ring with nucleophiles by carefully managing temperature (0–5 °C for the first, 30–50 °C for the second, and 70–100 °C for the third) highlights the controlled reactivity achievable in liquid-phase systems. chemcess.comnih.gov

The concept of metal-free catalysis is highly relevant to the standard industrial process, as activated carbon is a form of carbocatalyst. researchgate.net The long-standing use of activated carbon for cyanogen chloride trimerization is a prime example of industrial-scale metal-free catalysis. researchgate.net

Solid-state approaches are inherent to the gas-solid phase catalytic trimerization process. Furthermore, research into Covalent Triazine Polymers (CTPs) has demonstrated solvent-free solid-state methods, such as reacting this compound with urea (B33335) by heating at 140°C. rsc.org While this is a reaction of this compound rather than its synthesis, it underscores the feasibility of solid-state transformations involving the triazine ring. The synthesis of this compound itself is fundamentally a solid-state catalyzed process in its most common industrial form, representing a robust and long-established method that avoids the use of metal catalysts. researchgate.netrsc.org

Reactivity and Mechanistic Investigations of Cyanuric Chloride

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly reactive and versatile electrophilic building block, primarily utilized for its ability to undergo sequential nucleophilic aromatic substitution (SNAr) reactions. rsc.orgnih.gov The reactivity of its three chlorine atoms can be precisely controlled, allowing for the stepwise introduction of various nucleophiles. nih.gov This controlled reactivity is a cornerstone of its application in synthesizing a wide range of derivatives, from dyes and pesticides to complex dendrimers and functional materials. nih.govwikipedia.org

The three chlorine atoms on the s-triazine ring of this compound can be replaced by nucleophiles in a stepwise manner. acs.org This sequential displacement is possible because the introduction of a nucleophile deactivates the ring towards subsequent substitutions. researchgate.netresearchgate.net As each electron-donating nucleophile replaces a chlorine atom, the electron density of the triazine ring increases, reducing the electrophilicity of the remaining carbon-chlorine bonds and making further attacks less favorable under the same conditions. researchgate.netmdpi.com

This decreasing reactivity allows for a high degree of chemoselectivity. By carefully controlling reaction conditions, particularly temperature, different nucleophiles can be introduced sequentially to create unsymmetrical, multifunctional triazine derivatives. rsc.orgresearchgate.net The general mechanism involves the attack of an electron-rich nucleophile (like an amine) on one of the electrophilic carbon atoms of the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. rsc.orgresearchgate.net Aromaticity is then restored by the departure of a chloride ion, often facilitated by a base that neutralizes the liberated hydrochloric acid. rsc.org Computational studies suggest that for some nucleophiles, the Meisenheimer complex is actually a transition state rather than a stable intermediate, indicating a concerted process where nucleophilic addition and leaving group dissociation occur in a single step. rsc.orgnih.gov

This unique property, termed "orthogonal chemoselectivity," describes the ability to discriminate among the three reactive sites in a controlled order, making this compound a valuable trifunctional linker in synthetic chemistry. nih.govresearchgate.net

The rate and success of the SNAr reaction are heavily dependent on the structure, nucleophilicity, and steric properties of the attacking nucleophile. acs.org A wide variety of nucleophiles, including those with oxygen (alcohols, phenols), sulfur (thiols), and nitrogen (amines), can react with this compound. nih.govrsc.org

Experimental and theoretical studies have established a preferential order of incorporation for different types of nucleophiles. Under mildly basic conditions, the general reactivity order is found to be alcohols > thiols > amines. nih.govresearchgate.net For instance, a specific study established the preferential substitution order as p-hydroxybenzaldehyde > 2-(pyridin-2-yl)ethanamine > aminoalkyl phosphoramidate. rsc.orgscilit.com However, the substitution pattern also depends on factors like the nucleophile's basic strength and steric hindrance. acs.org While amines are generally strong nucleophiles, their reaction can be controlled. Some amines can replace all three chlorine atoms even at 0°C, whereas others may only replace one even at 100°C, highlighting the nuanced role of the nucleophile's specific structure. dtic.mil

The presence of electron-withdrawing groups on the nucleophile, such as in trifluoroethanol, does not necessarily hinder the reaction; smooth formation of the corresponding esters has been observed. dtic.mil This demonstrates the high electrophilicity of the this compound core, which can accommodate a diverse range of nucleophilic partners.

Temperature is the most critical parameter for controlling the stepwise substitution of this compound. vjst.vn An empirical rule, frequently cited, dictates the general temperature ranges for sequential substitutions:

First substitution: Occurs at or below 0-5°C. researchgate.netvjst.vn

Second substitution: Occurs at room temperature, approximately 25-60°C. researchgate.netmdpi.com

Third substitution: Requires elevated temperatures, typically above 60°C and often in the range of 80-90°C. researchgate.netvjst.vn

This temperature dependence is a direct consequence of the decreasing reactivity of the triazine ring after each substitution. researchgate.netresearchgate.net Higher thermal energy is required to overcome the increased activation barrier for each subsequent nucleophilic attack. researchgate.net Computational analyses support these experimental observations, showing a consistent and progressive increase in the energy barrier for each step. The activation energy for the first substitution is calculated to be in the range of 2–8 kcal/mol, increasing to 9–15 kcal/mol for the second, and surpassing 15 kcal/mol for the third substitution. rsc.orgnih.gov This thermodependency is fundamental to the synthetic strategies that use this compound to build complex, precisely substituted molecules. rsc.orgnih.gov

Table 1: Temperature-Controlled Stepwise Nucleophilic Substitution of this compound
Substitution StepTypical Reaction TemperatureCalculated Activation Energy Barrier (kcal/mol)Ring Reactivity
First Chlorine Atom0–5 °C researchgate.netvjst.vn2–8 rsc.orgnih.govHigh
Second Chlorine Atom25–60 °C researchgate.netmdpi.com9–15 rsc.orgnih.govModerate
Third Chlorine Atom>60–90 °C researchgate.netvjst.vn>15 rsc.orgnih.govLow

Hydrolytic Stability and Degradation Pathways

While highly reactive towards a range of nucleophiles, this compound is also susceptible to hydrolysis, a competing reaction that can impact the yield of desired products. acs.orgchemcess.com The hydrolysis process itself involves the stepwise nucleophilic substitution of chlorine atoms by water or hydroxide (B78521) ions, ultimately leading to the formation of cyanuric acid. chemcess.comuzh.ch The rate and mechanism of this degradation are highly dependent on environmental conditions such as temperature and pH.

Kinetic studies of this compound hydrolysis have been conducted in aqueous or acetone/water systems, typically within a temperature range of 283.15 K (10°C) to 303.15 K (30°C). researchgate.netresearchgate.netscispace.com These investigations show a strong correlation between temperature and the rate of hydrolysis. acs.orgacs.org As the temperature increases, the rate of hydrolysis accelerates significantly.

For example, at a pH of 5, the conversion of this compound after one hour of reaction is only 3.3% at 283.15 K, but it increases dramatically to 34.9% at 303.15 K. acs.orgacs.org The effect is even more pronounced in alkaline solutions. At a pH of 8, the conversion after just 25 minutes rises from 8.8% at 283.15 K to 81.2% at 303.15 K. acs.orgacs.org This exothermic hydrolysis reaction can become uncontrollable if heat is not properly managed, especially in the presence of water-miscible solvents like acetone. chemcess.com

Table 2: Effect of Temperature on this compound Hydrolysis Conversion
pHTemperature (K)Reaction TimeConversion (%)
5283.151 hour3.3 acs.orgacs.org
303.1534.9 acs.orgacs.org
8283.1525 minutes8.8 acs.orgacs.org
303.1581.2 acs.orgacs.org

The mechanism of this compound hydrolysis is distinctly dependent on the pH of the aqueous medium. researchgate.netscispace.com Kinetic data reveal a mechanistic switch from a unimolecular nucleophilic substitution (SN1) pathway in acidic conditions to a bimolecular nucleophilic substitution (SN2) pathway in alkaline conditions. researchgate.netacs.org

Acidic to Neutral Conditions (pH ≤ 6): In this range, the rate of hydrolysis is found to be independent of the pH value. researchgate.netresearchgate.netscispace.comacs.org This observation supports an SN1 mechanism, where the rate-determining step is the unimolecular dissociation of a chloride ion to form a carbocation intermediate, which is then rapidly attacked by water. researchgate.netacs.org The proposed kinetic model for this regime is:

−d(nA/v)/dt = 7.625 × 109e−69298/RTcA researchgate.netresearchgate.netscispace.com

Alkaline Conditions (pH ≥ 7): In this range, the hydrolysis rate increases with the pH, indicating that the concentration of the hydroxide ion (OH⁻) influences the reaction rate. researchgate.netresearchgate.netscispace.comacs.org This is characteristic of an SN2 mechanism, where the hydroxide ion acts as the nucleophile and attacks the carbon atom in a concerted step, displacing the chloride ion. researchgate.netacs.org The kinetic model for the alkaline situation is:

−d(nA/v)/dt = 7.112 × 1011e−59267/RTcAcB0.5 researchgate.netresearchgate.netscispace.com

This pH-dependent shift is crucial for controlling the side reaction of hydrolysis during synthesis. For many reactions, maintaining a slightly acidic or neutral pH (around 6-7) is optimal to minimize premature hydrolysis while still allowing the desired nucleophilic substitution to proceed. researchgate.net

Table 3: pH-Dependent Hydrolysis Mechanisms of this compound
pH RangeReaction MechanismDependence on pHDescription
≤ 6 (Acidic/Neutral)SN1 (Unimolecular) researchgate.netscispace.comacs.orgIndependent researchgate.netresearchgate.netacs.orgRate is determined by the slow dissociation of a C-Cl bond.
≥ 7 (Alkaline)SN2 (Bimolecular) researchgate.netscispace.comacs.orgDependent (Rate increases with pH) researchgate.netresearchgate.netacs.orgRate is determined by the attack of a hydroxide ion nucleophile.

Formation and Fate of Hydrolysis Products

This compound, also known as 2,4,6-trichloro-1,3,5-triazine (TCT), undergoes hydrolysis in the presence of water, leading to the stepwise substitution of its three chlorine atoms. The ultimate products of this reaction are cyanuric acid and three equivalents of hydrochloric acid. uzh.chacs.org This process is of significant mechanistic interest as its pathway is highly dependent on the pH of the aqueous solution. acs.orgresearchgate.netscispace.com

Kinetic studies have revealed that the hydrolysis proceeds via two different mechanisms depending on the acidity of the medium. acs.orgresearchgate.netscispace.com

At pH ≤ 6 (Acidic to Neutral Conditions): The hydrolysis rate is independent of the pH. researchgate.netscispace.comresearchgate.net This observation supports a unimolecular nucleophilic substitution (SN1) mechanism. acs.orgresearchgate.netscispace.com

At pH ≥ 7 (Alkaline Conditions): The rate of hydrolysis increases with an increase in pH. researchgate.netscispace.comresearchgate.net This pH dependency indicates a shift to a bimolecular nucleophilic substitution (SN2) mechanism. acs.orgresearchgate.netscispace.com

The hydrolysis can generate partially substituted intermediates, such as 2,4-dichloro-6-hydroxy-s-triazine and 2-chloro-4,6-dihydroxy-s-triazine, before reaching the final product, cyanuric acid. acs.org The distinct reactivity of the chlorine atoms, with subsequent substitutions being progressively slower, allows for controlled reactions in synthetic applications. researchgate.net

ConditionPredominant MechanismRate Dependence
pH ≤ 6SN1 (Unimolecular Nucleophilic Substitution)Independent of pH
pH ≥ 7SN2 (Bimolecular Nucleophilic Substitution)Increases with increasing pH

Catalytic and Activating Roles in Organic Transformations

A key feature of this compound's reactivity is its ability to act as a convenient and mild source for the in situ generation of hydrochloric acid (HCl). tandfonline.comingentaconnect.comresearchgate.net When trace amounts of water are present in a reaction mixture, this compound hydrolyzes to produce stoichiometric amounts of HCl and cyanuric acid. uzh.chnih.gov This controlled release of a strong Brønsted acid avoids the often harsh conditions associated with adding concentrated aqueous acids directly, which can be detrimental to sensitive substrates. youtube.com

This property has been effectively harnessed to catalyze a variety of acid-mediated organic transformations. tandfonline.com For example, the in situ generated HCl from this compound has been shown to efficiently catalyze the Ferrier rearrangement for the synthesis of 2,3-unsaturated O-glycosides. nih.gov In this reaction, the generated HCl protonates the substrate, facilitating the formation of a key cyclic allylic oxocarbenium ion intermediate. nih.gov Similarly, in the Pictet-Spengler reaction, the released HCl protonates an intermediate imine to form a more electrophilic iminium ion, which is crucial for the subsequent cyclization step. beilstein-journals.org This method positions this compound as a useful, metal-free, and eco-friendly organocatalyst for reactions requiring Brønsted acid catalysis. tandfonline.comingentaconnect.com

This compound has emerged as a versatile and efficient metal-free organocatalyst for a range of complex organic reactions. tandfonline.comresearchgate.net Its ability to activate functional groups and facilitate bond formation under mild conditions makes it a valuable tool in modern organic synthesis.

Beckmann Rearrangement: this compound is a highly effective catalyst for the Beckmann rearrangement, which transforms ketoximes into amides. researchgate.net This was the first reported example of a general organocatalytic Beckmann rearrangement. researchgate.net The reaction mechanism involves the activation of the oxime's hydroxyl group through a nucleophilic aromatic substitution onto the electron-deficient triazine ring. wikipedia.orglscollege.ac.in This is followed by the rearrangement and subsequent displacement of the product, regenerating the catalyst. wikipedia.org The catalytic activity of this compound can be enhanced with co-catalysts like zinc chloride (ZnCl₂) or by performing the reaction in ionic liquids. researchgate.netlscollege.ac.in Theoretical studies confirm that HCl generated during the reaction plays a critical role in lowering the activation energy for the rearrangement. jst.go.jp

Substrate (Ketoxime)Catalyst SystemProduct (Amide/Lactam)YieldReference
Cyclododecanone oximeThis compound (0.5 mol%), ZnCl₂ (1 mol%)Laurolactam (Nylon-12 monomer)Quantitative wikipedia.org
Cyclohexanone oximeThis compound (20 mol%)ε-Caprolactam (Nylon 6 monomer)Quantitative researchgate.net
Acetophenone oximeThis compound (1 mol%), ZnCl₂ (2 mol%)Acetanilide97% researchgate.net
Benzophenone oximeThis compound (2 mol%), MnCl₂·4H₂O (2 mol%)Benzanilide96% researchgate.net

Lossen Rearrangement: this compound also serves as an efficient promoter for the Lossen rearrangement, which converts hydroxamic acids into isocyanates. researchgate.netresearchgate.net These isocyanate intermediates can be trapped in situ with various nucleophiles, such as alcohols or amines, to produce carbamates, ureas, and thiocarbamates in good yields. researchgate.net The role of this compound is to activate the oxygen atom of the hydroxamic acid, facilitating the rearrangement. researchgate.net This methodology provides a direct route from hydroxamic acids to a diverse range of important functional groups under mild conditions. researchgate.netorganic-chemistry.org

This compound has proven to be an effective catalyst for the Biginelli reaction, a one-pot, three-component condensation used to synthesize dihydropyrimidinones (DHPMs) and their thio-analogs. figshare.com This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Using a catalytic amount of this compound provides an efficient and improved modification to the classical Biginelli protocol, offering high yields, shorter reaction times, and a simple work-up procedure. The reaction proceeds smoothly under neutral conditions, often at room temperature or with gentle heating, and accommodates a wide variety of substrates. figshare.com While aromatic aldehydes show good reactivity, aliphatic aldehydes tend to be less reactive under these conditions. figshare.com

Suzuki Coupling: In the context of the Suzuki-Miyaura coupling reaction, this compound is not typically used as a direct catalyst. Instead, its triazine core serves as a versatile and robust scaffold or linker for immobilizing the active palladium catalyst. nih.govthieme-connect.com For example, palladium nanoparticles have been supported on this compound-modified metal-organic frameworks (MOFs) or graphene oxide. nih.govthieme-connect.com These heterogeneous catalytic systems demonstrate high efficiency and reusability in the C-C bond-forming reaction between aryl halides and boronic acids. nih.govthieme-connect.com Additionally, the stepwise nucleophilic substitution on the this compound ring allows for the synthesis of unsymmetrical triaryl-s-triazines via sequential Suzuki couplings. researchgate.netresearchgate.net

Mannich Reaction: The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound (a Mannich base) from an amine, an aldehyde (like formaldehyde), and a compound with an acidic α-proton (such as a ketone). wikipedia.orglibretexts.org The mechanism proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the ketone. wikipedia.orglibretexts.org While this compound is listed as a catalyst for the Mannich reaction, its specific role often involves the in situ generation of HCl, which catalyzes the formation of the crucial iminium ion intermediate. researchgate.netwikipedia.org

Pictet-Spengler Reaction: this compound is a mild and highly efficient catalyst for the Pictet-Spengler reaction, a key transformation for synthesizing tetrahydro-β-carbolines. beilstein-journals.orgresearchgate.netbeilstein-journals.org The reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by a ring-closing cyclization. beilstein-journals.orgnih.gov The catalytic role of this compound is attributed to its ability to generate HCl in situ, which protonates the intermediate imine to form an iminium ion. beilstein-journals.org This enhances the electrophilicity and drives the rate-limiting 6-endo cyclization. beilstein-journals.org A significant advantage of this method is its effectiveness with both electron-withdrawing and electron-donating aldehydes, a challenge for many traditional Brønsted acid catalysts. beilstein-journals.orgscite.ai

Latent Catalysis in Polymerization Processes

This compound has been identified as an effective latent catalyst, particularly in the ring-opening polymerization (ROP) of 1,3-benzoxazines. researchgate.net A key advantage of a latent catalyst is its ability to remain dormant until activated by a specific trigger, such as heat, allowing for better control over the initiation of polymerization. researchgate.net

Dynamic scanning calorimetry (DSC) studies have demonstrated that this compound can lower the onset ROP temperatures of model benzoxazine (B1645224) compounds by as much as 75 °C. researchgate.net The latent nature of the catalysis was confirmed spectroscopically using 1H NMR and FTIR, which showed that the this compound remains inactive at room temperature and only becomes active upon reaching a specific activation temperature. researchgate.net This characteristic is highly valuable in processes where a mixture must be prepared and stored before polymerization is desired. Furthermore, analysis of the resulting polybenzoxazines showed that the use of this compound as a catalyst did not significantly alter the thermal properties of the polymers, including their initial degradation temperatures and char yields at 800 °C, when compared to their uncatalyzed counterparts. researchgate.net

Immobilization of Catalysts onto Solid Supports

The unique reactivity of this compound makes it a highly effective and versatile linker for immobilizing catalysts onto solid supports. rsc.orgnih.gov This process is crucial for developing heterogeneous catalysts, which are favored in industrial applications for their ease of separation from reaction products and potential for recycling. rsc.orgrsc.org The three chlorine atoms on the triazine ring of this compound exhibit differential reactivity, allowing for stepwise nucleophilic substitution at controlled temperatures (typically 0 °C, room temperature, and higher temperatures for the first, second, and third substitutions, respectively). nih.govtaylorandfrancis.comresearchgate.net This chemoselectivity provides a robust platform for covalently attaching a wide range of molecules, including enzymes and other catalysts, to various supports. nih.govresearchgate.net

A prominent example is the immobilization of the enzyme pectinase (B1165727) onto chitosan-grafted magnetic nanoparticles (Fe₃O₄@Ch). nih.gov In this process, the support is first functionalized with this compound, creating an activated surface (Fe₃O₄@Ch-CC). The pectinase is then covalently conjugated to this surface. nih.gov The results of this immobilization are significant:

Enhanced Stability: The immobilized pectinase demonstrated superior storage stability, retaining 74% of its initial activity after 75 days at 4 °C, compared to only 43% for the free enzyme. nih.gov

Reusability: The immobilized catalyst showed excellent functional reuse, retaining about 60% of its initial catalytic activity even after 13 reaction cycles. nih.gov

Improved Performance: The immobilized enzyme performed better over wider ranges of pH and temperature compared to its free counterpart. nih.gov

This strategy of using this compound as a coupling agent highlights its utility in creating stable, robust, and reusable biocatalyst systems. nih.gov

Table 2: Comparison of Free and Immobilized Pectinase Using a this compound Linker. nih.gov
ParameterFree PectinaseImmobilized Pectinase
Activity Retention after 75 days at 4°C43%74%
Activity Retention after 13 CyclesN/A~60%
Optimum pH4.54.5
Optimum Temperature40°C40°C

Synthesis and Characterization of Cyanuric Chloride Derivatives

Design Principles for Functionalized Triazine Derivatives

The design of functionalized triazine derivatives hinges on the strategic manipulation of the electrophilic nature of the carbon atoms in the triazine ring. The reactivity of the three chlorine atoms in cyanuric chloride is temperature-dependent, a principle that is fundamental to its synthetic applications. researchgate.netmdpi.com This thermally controlled reactivity enables the stepwise and selective replacement of the chlorine atoms with various nucleophiles. nih.gov

An empirical rule often cited is that the monosubstitution of this compound typically occurs at temperatures at or below 0°C. researchgate.net Disubstitution is generally achieved at room temperature, while complete trisubstitution requires higher temperatures, often above 60°C. researchgate.net This graduated reactivity allows for the synthesis of mono-, di-, and tri-substituted triazine derivatives with a high degree of control. researchgate.netresearchgate.net

The introduction of different nucleophiles, such as amines, alcohols, and thiols, alters the electronic properties of the triazine ring. nih.gov As each chlorine atom is replaced, the electron density of the ring increases, which in turn decreases the reactivity of the remaining chlorine atoms. nih.gov This effect necessitates harsher reaction conditions for subsequent substitutions. nih.gov The choice of nucleophile and the sequence of their introduction are critical design considerations that dictate the final structure and properties of the functionalized triazine derivative. For instance, in the synthesis of derivatives with both oxygen and nitrogen nucleophiles, it is often crucial to introduce the oxygen-containing group first, as it is difficult to substitute other nucleophiles once an amine has been incorporated. nih.gov

The versatility of this compound as a linker molecule is also a key design principle. nih.gov It can be used to create a diverse library of compounds, including lipids with varied head groups for applications like liposomal delivery. nih.gov Furthermore, the "donor-acceptor" approach in molecular engineering has driven the synthesis of numerous derivatives with specific optoelectronic properties by functionalizing the triazine core with electron-donating and electron-accepting moieties. researchgate.net

Synthetic Strategies for Mono-, Di-, and Tri-substituted Derivatives

The synthesis of mono-, di-, and tri-substituted derivatives of this compound is primarily achieved through sequential nucleophilic aromatic substitution reactions. The ability to control the extent of substitution by carefully managing the reaction temperature is a cornerstone of these synthetic strategies. researchgate.netmdpi.com This allows for the creation of both symmetrical and unsymmetrical triazine derivatives. mdpi.com

The general approach involves reacting this compound with a nucleophile in the presence of a base, which serves to neutralize the hydrogen chloride byproduct. researchgate.net Common bases used include sodium carbonate, sodium bicarbonate, sodium hydroxide (B78521), and tertiary amines. researchgate.net The choice of solvent also plays a significant role in the reaction outcome. researchgate.net

For instance, monosubstituted products can be reliably synthesized by carrying out the reaction at 0°C or below. researchgate.net To achieve disubstitution, the reaction temperature is typically raised to room temperature. researchgate.netnih.gov Finally, forcing conditions, such as heating to 60°C or higher, are employed to replace the third chlorine atom and obtain a trisubstituted derivative. researchgate.net Microwave-assisted synthesis and ultrasonication have also been explored as methods to accelerate these reactions and improve yields, often under greener conditions. mdpi.comnih.gov

Table 1: Temperature-Controlled Substitution of this compound

Degree of Substitution Typical Reaction Temperature
Mono-substitution ≤ 0°C
Di-substitution Room Temperature
Tri-substitution ≥ 60°C

This table is based on the general empirical rule for the stepwise substitution of this compound. researchgate.net

The reaction of this compound with primary and secondary amines is a widely used method for preparing a vast range of nitrogen-containing triazine derivatives. dtic.mil The substitution pattern is governed by the stepwise replacement of the chlorine atoms, which can be controlled by temperature. dtic.mil However, the general rule of thumb that the first chlorine is replaced at 0°C, the second at 30-50°C, and the third at 90-100°C is an oversimplification, as some amines can replace all three chlorines at 0°C, while others may only replace one even at elevated temperatures. dtic.mil

The synthesis of disubstituted derivatives with two different amine groups can be achieved through sequential additions at controlled temperatures. nih.gov For example, reacting this compound first with one amine at a low temperature to yield a monosubstituted intermediate, followed by reaction with a second amine at a higher temperature, allows for the preparation of unsymmetrical diamino-substituted triazines. nih.gov The synthesis of trisubstituted derivatives can be accomplished by reacting a disubstituted intermediate with a third amine, often requiring reflux or microwave heating. nih.gov

The nature of the amine also influences the reaction. For example, hindered amines may require more forcing conditions to react. nih.gov The use of solid-phase synthesis has also been employed, where this compound is attached to a resin, allowing for the sequential addition of different amines and subsequent cleavage to yield the final trisubstituted product. researchgate.net

This compound readily reacts with alcohols and thiols, or their corresponding alkoxides and thiolates, to form alkoxy and thioether derivatives, respectively. dtic.mil The synthesis of these derivatives also follows the principle of stepwise substitution, with the reactivity of the chlorine atoms being sufficiently high to be displaced by these nucleophiles. dtic.mil

Completely substituted products have been obtained by reacting this compound with various alcohols, including trifluoroethanol and tribromoethanol. dtic.mil The reaction with alcohols is often carried out in the presence of a base, such as sodium hydroxide or sodium carbonate, to facilitate the reaction. dtic.mil The synthesis of mixed derivatives containing both alkoxy and amino groups is also possible. In such cases, the alkoxide is typically reacted first, followed by the amine, to produce chloro-alkoxy-amino-s-triazines. nih.gov

Similarly, thiols and their alkali metal salts react with this compound to yield thio-substituted triazines. dtic.mil A direct synthesis of thiolesters has been described using this compound as a reagent to react carboxylic acids with thiols under mild conditions. researchgate.net The synthesis of derivatives containing two different donating groups, such as amines and thiols, can be achieved by the sequential addition of each nucleophile while carefully controlling the reaction temperature. nih.gov

The incorporation of heterocyclic rings onto the triazine core is a significant strategy for creating derivatives with diverse chemical and biological properties. This is achieved by using nucleophiles that contain a heterocyclic moiety. For example, amines containing imidazole, piperidine (B6355638), morpholine (B109124), and pyrazole (B372694) rings have been successfully reacted with this compound to produce mono-, di-, and tri-substituted derivatives. nih.govmdpi.com

The synthesis of these derivatives follows the same principles of sequential nucleophilic substitution. For instance, disubstituted s-triazine derivatives have been synthesized using morpholine and piperidine as nucleophiles, with the first chlorine replacement occurring at 0°C and the second at room temperature. nih.gov The resulting monochloro-disubstituted triazine can then be reacted with another heterocyclic nucleophile to yield a trisubstituted product. nih.gov

The reaction of this compound with 2-amino-N-substituted benzamides in the presence of a mild base has been used to prepare 2-amino-3-substituted quinazolin-4(3H)-ones, demonstrating the formation of a new heterocyclic ring system fused to the triazine precursor. researchgate.net The incorporation of phenothiazine, a sulfur- and nitrogen-containing heterocycle, has also been achieved, leading to materials with interesting optoelectronic properties. researchgate.net

Macromolecular Architectures and Polymers

This compound is a key monomer in the synthesis of various macromolecular architectures, most notably Covalent Triazine Polymers (CTPs). researchgate.netrsc.org Its trifunctional nature allows for the formation of highly cross-linked and porous polymer networks. researchgate.net The inherent nitrogen-rich and stable triazine rings contribute to the desirable properties of these polymers. researchgate.netrsc.org

Covalent Triazine Polymers (CTPs) are a class of porous organic polymers composed of 1,3,5-triazine (B166579) repeating units. researchgate.netrsc.org The synthesis of CTPs from this compound can be achieved through several methods, including nucleophilic substitution polymerization and Friedel-Crafts reactions. researchgate.netresearchgate.net

In nucleophilic substitution polymerization, this compound acts as an electrophile and reacts with C2 or C3 symmetric amines or alcohols. rsc.org The polymerization proceeds through the stepwise replacement of the three chlorine atoms, leading to the formation of a cross-linked polymer network. rsc.org A base is typically used to neutralize the HCl byproduct. rsc.org A variety of amines and alcohols have been used as comonomers, resulting in a wide range of CTPs with different functionalities and properties. rsc.org

Friedel-Crafts reactions provide another route to CTPs. In this method, this compound is reacted with aromatic compounds in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. researchgate.net This results in the formation of C-C bonds between the triazine ring and the aromatic linkers, creating a robust and porous polymer structure. researchgate.net The choice of the aromatic linker allows for tuning the porosity and surface area of the resulting CTP. researchgate.net The structural diversity of CTPs arises from the wide variety of monomers that can be copolymerized with this compound, leading to materials with tailored properties for applications in areas like gas storage and catalysis. rsc.orgrsc.org

Cross-linking Applications in Polymer Synthesis

This compound (2,4,6-trichloro-1,3,5-triazine) is a highly effective cross-linking agent due to its three reactive chlorine atoms, which can undergo sequential nucleophilic substitution reactions. uib.no This trifunctionality allows it to connect different polymer chains, forming a three-dimensional network that enhances the mechanical and thermal properties of the resulting material. vjst.vn The reactivity of each chlorine atom is temperature-dependent, allowing for controlled, step-by-step cross-linking. Generally, the first substitution occurs at temperatures around 0°C, the second at room temperature, and the third requires temperatures above 60°C. vjst.vn

This controlled reactivity is exploited in various applications. For instance, this compound is used as an activator for cross-linking carboxylated polymers, such as modified cellulose (B213188), in aqueous solutions. google.com In this process, when combined with a polyamine, this compound facilitates the formation of stable amide bonds that can bridge two or more carboxylated polymer chains (intermolecular cross-linking) or create loops within a single chain (intramolecular cross-linking). google.com

Another significant application is in the fabrication of nanofiltration (NF) membranes through interfacial polymerization. mdpi.com In this technique, a porous support membrane is treated with an aqueous solution of a polyamine (like polyethyleneimine, PEI) and an organic solution of this compound. mdpi.comutwente.nl The reaction at the interface between the two immiscible liquids forms a thin, dense, and highly cross-linked polyamide-like active layer. mdpi.com The this compound acts as the cross-linker, reacting with the amine groups of the PEI to build the selective barrier of the membrane, which demonstrates excellent chemical resistance, particularly in acidic conditions. mdpi.com The degree of cross-linking, and thus the membrane's performance, can be tuned by adjusting the concentration of this compound. mdpi.com

The introduction of the triazine ring via this compound cross-linking can also be used to introduce specific interactions, such as hydrogen bonding, into the polymer backbone. By reacting this compound with a diamine, a polymer can be synthesized where the triazine ring's nitrogen atoms act as proton acceptors and the amino group's hydrogens act as proton donors, enhancing the material's mechanical properties. vjst.vn

Star-Shaped and Dendrimeric Structures

The trifunctional nature of this compound makes it an ideal core molecule or branching unit for the synthesis of complex macromolecular architectures like star-shaped polymers and dendrimers. nih.govresearchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The vast majority of triazine-based dendrimers are synthesized via sequential nucleophilic aromatic substitution reactions on this compound. nih.gov

The synthesis can be performed using a divergent method, where successive generations of monomers are added outwards from the central this compound core. researchgate.net For example, triazine dendrimers have been synthesized using this compound as the core and diethanolamine (B148213) as the branching unit. researchgate.net The differential reactivity of the chlorine atoms on the triazine ring is key to this process, allowing for controlled, stepwise growth of the dendritic structure. This method avoids the need for complex protecting group chemistry that is often required in the synthesis of other types of dendrimers. researchgate.net

These triazine-based dendritic structures are investigated for a variety of applications. Their well-defined cavities and high density of surface functional groups make them suitable for use as drug delivery carriers. nih.gov For instance, novel dendritic star-shaped zwitterionic polymers have been created by first preparing a polyamidoamine (PAMAM) dendrimer and then using it to initiate the polymerization of other monomers, resulting in a star-like structure. nih.gov Such architectures have been shown to be effective carriers for anticancer agents. nih.gov Similarly, triazine dendrimers have been developed to increase the aqueous solubility of hydrophobic drugs. researchgate.net

The synthetic versatility of this compound also allows for the creation of dendrimers with a high degree of functional group diversity, where different nucleophiles can be selectively introduced at different stages of the synthesis. nih.gov

Functionalized Polymeric Materials (e.g., Polyvinyl this compound)

This compound and its derivatives are used to chemically modify existing polymers to impart new functionalities. A common target for such modification is Poly(vinyl chloride) (PVC), one of the world's most produced thermoplastic materials. scirp.org While a compound named "Polyvinyl this compound" is not standard, the term refers to PVC that has been functionalized through reactions involving this compound or its derivatives. This is a post-polymerization modification strategy aimed at enhancing properties like thermal stability or photo-resistance, or for introducing reactive sites for further functionalization. nih.govmdpi.com

The process often involves nucleophilic substitution of the chlorine atoms on the PVC backbone, though this can be challenging. A more common approach is to first react PVC with a suitable nucleophile, such as a diamine like ethylene (B1197577) diamine, to introduce reactive amino groups onto the polymer chain. scirp.orgmdpi.com These amino-functionalized PVC chains can then be reacted with other molecules. For example, they can be reacted with aldehydes to form Schiff base moieties, which can improve the photo-stability of the PVC by providing a mechanism to dissipate UV energy. mdpi.com

The chlorine atoms of this compound itself are highly reactive toward nucleophiles like amines. vjst.vn This reactivity allows this compound to be used as a linker to attach various functional molecules to a polymer backbone that has been pre-functionalized with nucleophilic groups. The goal of these modifications is often to upcycle or repurpose PVC waste into more valuable materials by changing its chemical identity. nih.govresearchgate.net The introduction of aromatic groups or other functionalities can transform the properties of the original polymer. researchgate.net

Advanced Characterization Techniques for Derivatives

Spectroscopic Analysis (NMR, FTIR, UV-Vis)

Spectroscopic techniques are essential for confirming the successful synthesis and for elucidating the structure of this compound derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy is widely used to monitor the progress of substitution reactions involving this compound. The spectrum of this compound itself shows characteristic absorption bands for the triazine ring stretch (e.g., at 1171 and 1265 cm⁻¹) and a strong band for the C-Cl stretch (around 844 cm⁻¹). vjst.vn During the synthesis of a derivative, the disappearance or reduction of the C-Cl absorption band is a clear indicator that the chlorine atoms have been substituted. vjst.vn Concurrently, new characteristic peaks appear, confirming the introduction of the new functional group. For example, when this compound reacts with an amine, a new peak corresponding to the N-H secondary amine appears (e.g., at 1571 cm⁻¹). vjst.vn In the modification of PVC with amines, the disappearance of the -NH₂ stretching frequencies from the amine reactant also indicates a successful reaction. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. ¹H NMR is used to identify the protons in the newly attached functional groups. For instance, in a polymer formed by reacting this compound with polypropylene (B1209903) oxide di-amine, the ¹H NMR spectrum can confirm the structure of the resulting polymer backbone. vjst.vn Similarly, in modified PVC containing Schiff bases, ¹H NMR is used to confirm the structure and to calculate the percentage of modification by comparing the integration of signals from the original polymer and the new moieties. mdpi.com¹³C NMR is used to identify the carbon atoms in the triazine ring and in the substituent groups, providing further confirmation of the derivative's structure. nih.gov

UV-Visible (UV-Vis) Spectroscopy is used to study the optical properties of the synthesized derivatives. The modification of PVC with different amines leads to the formation of new polymers whose optical properties can be characterized by UV-Vis spectrophotometry in the 200-400 nm region. scirp.org

TechniqueApplication for this compound DerivativesTypical ObservationsCitations
FTIR Confirming nucleophilic substitutionDisappearance of C-Cl stretch (e.g., ~844 cm⁻¹); Appearance of new bands (e.g., N-H, C-N) vjst.vnscirp.org
¹H NMR Structural confirmation & quantificationAppearance of chemical shifts for protons in new functional groups; Integration used to determine modification % vjst.vnmdpi.com
¹³C NMR Structural confirmationIdentification of carbon signals from the triazine ring and attached substituents nih.gov
UV-Vis Studying optical propertiesAnalysis of absorption bands in the UV-visible region for new polymer derivatives scirp.org

Thermal Analysis (DSC, TGA)

Thermal analysis techniques are crucial for evaluating the thermal stability and behavior of polymers derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. kohan.com.tw This is used to determine the thermal stability of the polymer derivatives. The TGA curve shows the temperature at which the material begins to decompose (onset of decomposition) and provides a profile of the mass loss over time. researchgate.net For example, TGA can be used to study the decomposition of complex macromolecular systems like hydrogen cyanide polymers, identifying the release of volatile products at different temperatures. researchgate.net It is a key method for comparing the stability of a modified polymer to the original, unmodified material. kohan.com.tw

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mt.com DSC is used to identify various thermal transitions in a polymer. kohan.com.tw These include:

Glass Transition (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Crystallization (Tc): An exothermic event where a polymer organizes into a crystalline structure. This can occur upon cooling from a melt or during heating (cold crystallization).

Melting (Tm): An endothermic event where a crystalline polymer transitions to a viscous liquid state.

By analyzing the DSC thermogram, researchers can understand the thermal history of the polymer and how modification with this compound derivatives affects its physical properties and processing characteristics. mt.com For example, DSC has been used to evaluate the thermal behavior of HCN polymers and other complex macromolecules. researchgate.net

TechniqueProperty MeasuredInformation Gained for this compound DerivativesCitations
TGA Mass vs. TemperatureDecomposition temperature, thermal stability, release of volatile products kohan.com.twresearchgate.net
DSC Heat Flow vs. TemperatureGlass transition (Tg), melting point (Tm), crystallization temperature (Tc), thermal history researchgate.netmt.com

Morphological and Structural Elucidation

Beyond spectroscopy, other techniques are used to understand the physical form and structure of this compound derivatives, especially when they are fabricated into materials like films or membranes.

Microscopy Techniques are used to visualize the surface and structure of the synthesized materials at a micro or nano scale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. It has been used to examine the morphology of polyamine nanofiltration membranes formed using this compound as a cross-linker. utwente.nl SEM images can reveal whether the resulting polymer layer is continuous, rough, or porous. utwente.nl It is also used to investigate the surface morphology of modified PVC films to see how the surface changes after modification and exposure to UV light. mdpi.com

Atomic Force Microscopy (AFM) is another high-resolution imaging technique that can provide three-dimensional surface information. It is used to study the surface of polymer films, providing data on roughness and other topographical features. mdpi.com

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer. In the synthesis of a triazine-based polymer from this compound and a diamine, GPC can be used to observe the molecular weight of the polymer, confirming that polymerization has occurred to extend the polymer backbone. vjst.vn

TechniquePurposeInformation ObtainedCitations
SEM Surface ImagingVisualizes surface topography, roughness, and continuity of films and membranes. utwente.nlmdpi.com
AFM Surface ImagingProvides 3D topographical data and surface roughness measurements of polymer films. mdpi.com
GPC Molecular Weight AnalysisDetermines the average molecular weight and molecular weight distribution of synthesized polymers. vjst.vn

Advanced Applications of Cyanuric Chloride and Its Derivatives in Research

Organic Synthesis Reagent Development

The reactivity of cyanuric chloride's chlorine atoms, which can be substituted sequentially under controlled temperature conditions, makes it a highly valuable reagent in organic synthesis. vjst.vnnih.gov It facilitates a range of transformations, from simple functional group conversions to the construction of intricate molecular architectures. tandfonline.com

Selective Functional Group Transformations (e.g., Alcohol to Alkyl Chloride, Carboxylic Acid to Acyl Chloride)

This compound is an effective reagent for the conversion of alcohols and carboxylic acids into their corresponding chlorides. atamanchemicals.comwikipedia.org This transformation is pivotal in synthetic organic chemistry, generating important precursors for further reactions. tennessee.edu

The complex formed between this compound (TCT) and N,N-dimethylformamide (DMF) is particularly mild and efficient for converting primary alcohols into alkyl chlorides at room temperature. mdma.ch This method is advantageous as it avoids the harsh conditions or problematic byproducts associated with other reagents like thionyl chloride or phosphorus halides. mdma.ch Research has demonstrated the successful conversion of various alcohols, including complex β-amino alcohols, into the corresponding chlorides with high yields. mdma.ch The process is chemoselective for primary alcohols and can be applied to optically active carbinols without significant racemization. mdma.ch

Similarly, this compound is used to activate carboxylic acids, converting them into acyl chlorides. wikipedia.orgmdma.ch This reaction typically proceeds by treating the carboxylic acid with this compound in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as acetone. mdma.ch The resulting acyl chloride can be used in situ for subsequent reactions like esterification or amidation. mdma.ch This method serves as a valuable alternative to traditional amidation procedures that require the often cumbersome or hazardous preparation of acid chlorides. acs.org

Table 1: Selective Functional Group Transformations using this compound

TransformationSubstrateReagentsKey FeaturesReference
Alcohol to Alkyl ChloridePrimary Alcohols, β-Amino AlcoholsThis compound (TCT), DMFMild, room temperature reaction; chemoselective for primary alcohols; applicable to optically active substrates. mdma.ch
Carboxylic Acid to Acyl ChlorideVarious Carboxylic AcidsThis compound, Triethylamine (TEA)Rapid formation at room temperature; byproduct is an insoluble triazine derivative, simplifying workup. mdma.ch

Dehydrating Agent in N-Containing Heterocycle Synthesis

This compound is recognized as a potent dehydrating agent in organic synthesis. atamanchemicals.comwikipedia.org This property is particularly useful in cyclization reactions that form heterocyclic rings through the elimination of water. A notable application is the synthesis of kinetically controlled isomaleimides from maleanilic and maleamic acids. researchgate.net Using this compound, this transformation proceeds with high yields (85–98%), demonstrating its efficiency as a dehydrating agent for the synthesis of N-containing heterocycles. researchgate.net It has also been employed in the preparation of nitriles from amides. wikipedia.org

Precursors for Complex Heterocyclic Scaffolds

The 1,3,5-triazine (B166579) ring of this compound serves as a robust and versatile scaffold for building complex molecular structures. rsc.org The three chlorine atoms can be substituted sequentially with different nucleophiles by carefully controlling the reaction temperature, a property that is exploited in the synthesis of multifunctional molecules and polymers. vjst.vnnih.govarabjchem.org

This stepwise reactivity allows for the precise attachment of various functional groups, making this compound an ideal platform for creating compounds with tailored properties. researchgate.netarabjchem.org For instance, it has been used to link different imaging moieties, such as porphyrins and DOTA-type metal chelators, onto a single molecular platform for potential applications in multimodal bioimaging. arabjchem.org Furthermore, this compound is a fundamental monomer in the synthesis of covalent triazine polymers (CTPs). rsc.orgmanipal.edu These polymers are constructed by linking this compound with various organic molecules through reactions like nucleophilic substitution or Friedel-Crafts alkylation, resulting in porous materials with high thermal and chemical stability. rsc.orgresearchgate.net

Table 2: Examples of Linkers Used with this compound for Heterocyclic Scaffolds

Linker/NucleophileReaction TypeResulting Scaffold/ApplicationReference
p-AminophenolNucleophilic SubstitutionCovalent Triazine Polymer (CTP) for catalysis rsc.org
Triphenylethylene (B188826), Tetraphenyl silaneFriedel-Crafts AlkylationPorous CTPs for CO₂ adsorption researchgate.net
Porphyrin derivatives, DO3A-N-α-aminopropionateSequential Nucleophilic SubstitutionPotential multimodal imaging agents arabjchem.org
Diethylene triamineNucleophilic SubstitutionPolyamine network for nanofiltration membranes utwente.nl

Polymer Science and Material Engineering

In polymer science, this compound is a key component in the development of advanced materials with enhanced properties, owing to the inherent stability of the triazine ring. rsc.org

High-Performance Polymer Development (e.g., Heat-Resistant Polymers, Membranes)

The incorporation of the s-triazine ring from this compound into polymer backbones imparts significant thermal and chemical stability. mdpi.com This has led to the development of high-performance polymers, including heat-resistant materials and robust separation membranes.

A notable application is the fabrication of acid-resistant nanofiltration (NF) membranes through the interfacial polymerization of this compound with amines like polyethyleneimine (PEI). utwente.nlmdpi.com Unlike conventional polyamide membranes, which are susceptible to hydrolysis under acidic conditions, these polyamine-based membranes exhibit exceptional stability. mdpi.com Similarly, poly(aryl cyanurate) membranes, formed by reacting this compound with phenolic compounds like 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (TPE), create a polymer network without easily hydrolyzable amide bonds, enhancing their durability. acs.orgutwente.nl These membranes show effective separation performance for various ions and have potential applications in harsh industrial environments, such as phosphoric acid purification. mdpi.com

Table 3: Performance of this compound-Based Nanofiltration Membranes

Membrane TypeMonomersKey Performance MetricApplicationReference
PolyaminePolyethyleneimine (PEI) and this compound (CC)MWCO: 337 Da; High rejection of multivalent cations (e.g., Fe³⁺, Al³⁺).Acid-resistant nanofiltration mdpi.com
Poly(aryl cyanurate)1,1,1-Tris(4-hydroxyphenyl)ethane (TPE) and this compound (CC)MWCO: 400 g·mol⁻¹; Na₂SO₄ rejection: 97.1%.Nanofiltration with improved pH stability acs.orgutwente.nl

Catalytic Roles in Polymerization Mechanisms

Beyond its role as a monomer, this compound can also act as a catalyst in polymerization reactions. It has been identified as a potent catalyst for reducing the curing temperature of 1,3-benzoxazines. rsc.org Dynamic scanning calorimetry studies revealed that this compound can lower the onset of the ring-opening polymerization (ROP) temperature by as much as 75 °C. rsc.org This catalytic activity is latent, meaning the reagent remains dormant at room temperature and becomes active only upon heating, which is a desirable feature for many industrial processes. rsc.org Additionally, this compound is used in Friedel-Crafts reactions to synthesize covalent triazine frameworks (CTFs), where it acts as a substrate activated by catalysts like anhydrous aluminum chloride to form porous, stable polymer networks. researchgate.net

Porous Organic Frameworks for Adsorption and Separation Technologies

The inherent nitrogen-rich structure and versatile reactivity of this compound make it an ideal building block for the synthesis of Porous Organic Frameworks (POFs) and Covalent Triazine Frameworks (CTFs). rsc.orgresearchgate.net These materials are characterized by their robust covalent bonds, permanent porosity, and high thermal and chemical stability. researchgate.netgriffith.edu.au They are synthesized through reactions like Friedel-Crafts alkylation or nucleophilic substitution, where this compound is condensed with various aromatic linkers. rsc.orgresearchgate.net

A notable strategy involves the catalyst-free condensation of this compound with multidentate amine linkers. For instance, the reaction with tetra-(4-anilyl)-methane yields a porous organic framework named PAF-36, which demonstrates significant potential for gas separation. griffith.edu.auscispace.com Similarly, condensation with melamine (B1676169) can produce nanoporous polymers. rsc.org These triazine-based frameworks possess high nitrogen content, a feature that enhances their affinity for carbon dioxide (CO₂) through dipole-quadrupole interactions, making them promising candidates for CO₂ capture and separation technologies. griffith.edu.aunih.govrsc.org

Research has focused on tailoring the pore environment and surface area of these frameworks to optimize their adsorption properties. The selection of different linkers allows for the tuning of pore size and functionality, directly impacting gas uptake capacity and selectivity. researchgate.net

Table 1: Performance of this compound-Based Porous Frameworks in CO₂ Adsorption

FrameworkMonomersSurface Area (m²/g)CO₂ UptakeCO₂/CH₄ SelectivitySource(s)
PAF-36 This compound, Tetra-(4-anilyl)-methaneN/AHigh24.3 - 63.2 scispace.com
PCTP-1 This compound, 1,1,2,2-tetraphenylethylene1200216.5 mg/g (at 273K/1 bar)High researchgate.net
PCTP-2 This compound, Tetraphenylsilane523152 mg/g (at 273K/1 bar)Moderate researchgate.net
CTP-06 This compound, Melamine11N/AN/A rsc.org
CTP-15 This compound, o-tolidine38N/AN/A rsc.org

Flame Retardancy Enhancement in Polymeric Systems

This compound derivatives are integral to the development of advanced halogen-free flame retardants, particularly for polymeric systems like polypropylene (B1209903) (PP). researchgate.netuniv-lorraine.fr These derivatives function as charring agents within intumescent flame retardant (IFR) systems, which typically also include an acid source like ammonium (B1175870) polyphosphate (APP) and a blowing agent. researchgate.netmdpi.com

Upon heating, the triazine-based compounds decompose, releasing inert, incombustible nitrogen-containing gases that dilute flammable volatiles in the gas phase. nih.gov Simultaneously, in the condensed phase, they promote the formation of a stable, insulating char layer on the polymer surface. nih.gov This char acts as a physical barrier, limiting heat transfer and the diffusion of oxygen to the underlying polymer, thus suppressing combustion. researchgate.netnih.gov

Novel polymeric flame retardants have been synthesized by reacting this compound with various molecules, such as those containing polyhydroxy groups or hydrazide moieties. mdpi.comhgxx.org The combination of these s-triazine derivatives with APP has shown excellent synergistic effects, significantly improving the flame retardancy of polypropylene. researchgate.netmdpi.com

Table 2: Flame Retardant Performance of this compound Derivatives in Polypropylene (PP) Composites

Flame Retardant System (in PP)Loading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (kW/m²)Source(s)
Pure PP 0N/ANo Rating846.46 hgxx.org
APP/TBMC 25>30.0V-0Significantly Reduced researchgate.net
APP/Polymer 7c 2530.85V-0N/A mdpi.com
APP/TTDC/SiO₂ 2532.8V-0236.61 hgxx.org

Biomedical and Pharmaceutical Sciences

The s-triazine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. tandfonline.comresearchgate.net

Design and Synthesis of Biologically Active Triazine Compounds

The synthesis of biologically active triazine compounds leverages the stepwise nucleophilic substitution of the chlorine atoms in this compound. tandfonline.comnih.gov By carefully controlling the reaction temperature, different nucleophiles (such as amines, anilines, and thioureas) can be introduced sequentially. tandfonline.com Generally, the first chlorine is substituted at 0-5°C, the second at room temperature or slightly above (25-50°C), and the third requires higher temperatures, often at reflux. tandfonline.comresearchgate.net This synthetic flexibility allows for the creation of large, diverse libraries of trisubstituted triazine derivatives for biological screening. nih.gov The inexpensive nature of this compound further enhances its appeal as a starting material for drug discovery programs. nih.govnih.gov

Derivatives of 1,3,5-triazine are a significant class of compounds investigated for their antimicrobial properties. tandfonline.comnih.gov By incorporating various pharmacophores onto the triazine core, researchers have developed potent agents against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. tandfonline.com For example, hybrid molecules combining the triazine scaffold with moieties like quinazoline (B50416) have been synthesized and evaluated for their anti-infective capabilities. nih.gov The mechanism of action for some derivatives is associated with phenol-like hydroxyl groups on the triazine ring, which can cause microbial lysis. nih.gov Studies have identified compounds with low Minimum Inhibitory Concentration (MIC) values, indicating their potential as effective antimicrobial agents. researchgate.net

Table 3: Antimicrobial Activity of Selected this compound Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)Source(s)
Triaminotriazine derivatives S. aureus, B. subtilis, P. aeruginosa, E. coli6.25-25 µg/mL researchgate.net
Chalcone-triazine derivative Gram-negative bacteriaHigh MIC value reported asianpubs.org
Quinazoline-triazine hybrid (7d) S. aureus, B. cereus, P. aeruginosa, K. pneumoniaeNoted as a potential agent nih.gov
s-Triazine derivatives (6-2b, 6-7b, 6-10b) E. coliGood activity reported
s-Triazine derivative (6-8b) Klebsiella pneumoniaeGood activity reported

The 1,3,5-triazine nucleus is a key component in the design of novel antimalarial agents, driven by the urgent need to overcome widespread drug resistance in Plasmodium falciparum. nih.govuniven.ac.za Triazine derivatives have been developed to target essential parasite enzymes, such as dihydrofolate reductase (Pf-DHFR). researchgate.net Hybridization is a common strategy, where the triazine core acts as a linker to connect different pharmacophores, such as pyrazole (B372694) or known antimalarial fragments, to create new chemical entities. mesamalaria.orgnih.gov Machine learning models have been employed to design and identify potent thiazolyl-triazine derivatives, with some showing significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net Additionally, certain triazine compounds have been noted for their potential antitubercular activity. researchgate.net

Table 4: Antimalarial Activity of Designed Triazine Derivatives

CompoundP. falciparum StrainIC₅₀ ValueTargetSource(s)
201D Dd2 (chloroquine-resistant)3.02 µMN/A nih.gov
204D Dd2 (chloroquine-resistant)2.17 µMN/A nih.gov
7e 3D7 (chloroquine-sensitive)53.85 µg/mLPf-DHFR (in silico) nih.gov
A5 Chloroquine-sensitive & resistantPotent activity reportedPf-DHFR researchgate.net
H16 Chloroquine-sensitive & resistantPotent activity reportedPf-DHFR researchgate.net

This compound derivatives have emerged as a promising class of compounds in anticancer research. tandfonline.comresearchgate.net The s-triazine scaffold serves as a versatile template for designing molecules that can target various mechanisms in cancer cells. nih.gov For instance, hybrid molecules incorporating sulfonamide and triazine moieties have been synthesized and evaluated for their ability to inhibit enzymes like phosphoinositol 3-kinases (PI3Kα), which are crucial in cancer cell signaling pathways. nih.gov Other research has explored triazine-chalcone derivatives, which have been screened in silico against breast cancer proteins like BRCA2, showing significant binding energies. asianpubs.org These findings highlight the potential of this compound-based compounds as leads for the development of new anticancer therapeutics. nih.govaub.edu.lb

Table 5: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell Line / Protein TargetActivity MetricFindingSource(s)
Sulfaguanidine-triazine (34) PI3Kα enzyme% Inhibition68% inhibition at 100 µM nih.gov
Sulfaguanidine-triazine (27) MCF-7 (Breast), A549 (Lung)IC₅₀14.8 - 33.2 µM nih.gov
Chalcone-triazine derivative BRCA2 (Breast Cancer Protein)Binding Energy (in silico)-9.19 Kcal/mol asianpubs.org
Anti-inflammatory and Antiviral Applications

The 1,3,5-triazine core, derived from this compound, is a privileged structure in medicinal chemistry, with its derivatives showing significant potential as both anti-inflammatory and antiviral agents.

Anti-inflammatory Research: Triazine derivatives have been systematically evaluated for their anti-inflammatory properties. A review of studies conducted between 2008 and 2018 found that over 35% of the evaluated triazine compounds demonstrated promising anti-inflammatory activity. wikipedia.orgnih.gov These compounds function by modulating inflammatory pathways and mediators. For instance, researchers have designed and synthesized hybrid molecules incorporating triazine with other pharmacologically active moieties, such as vanillin (B372448) and phenylpyrazole, to develop new anti-inflammatory agents. guidechem.com In preclinical models, certain vanillin-triazine and phenylpyrazole-triazine derivatives have exhibited potent anti-inflammatory effects. guidechem.com The versatility of the s-triazine scaffold allows for the creation of diverse chemical libraries, which are crucial for discovering new drugs to manage chronic inflammation-based diseases. wikipedia.orgnih.gov

Antiviral Research: The triazine scaffold is also prominent in the development of antiviral drugs. researchgate.net Its derivatives have been reported to possess a broad spectrum of antiviral activities, including against Herpes Simplex Virus type 1 (HSV-1) and Potato Virus Y (PVY). atamanchemicals.comgoogle.com

Research has shown that symmetrically and asymmetrically trisubstituted 1,3,5-triazine derivatives can exhibit significant anti-HSV-1 activity. google.com One of the most potent compounds identified in a study was a C3-symmetrical trialkoxy-TAZ derivative, which demonstrated a high selectivity index. google.com In the context of the COVID-19 pandemic, triazine-based compounds gained attention as potential inhibitors of crucial viral enzymes of SARS-CoV-2, such as the main protease (3CLpro) and RNA-dependent RNA polymerase (RdRp). acs.org The synthetic tractability of this compound allows for structural modifications to enhance the potency and pharmacokinetic properties of these antiviral candidates. acs.org

In agricultural science, lead optimization of the commercial antiviral agent moroxydine (B1676750) hydrochloride led to the synthesis of 1,3,5-triazine derivatives containing piperazine (B1678402) structures, which showed significant efficacy against PVY. atamanchemicals.com

Table 1: Examples of Triazine Derivatives and Their Bioactivities

Derivative ClassTarget ApplicationKey Research FindingSource
Vanillin-triazine & Phenylpyrazole-triazine hybridsAnti-inflammatoryDemonstrated potent anti-inflammatory and antinociceptive effects in animal models. guidechem.com
C3-symmetrical trialkoxy-1,3,5-triazineAntiviral (HSV-1)Showed the highest level of antiviral activity with a high selectivity index. google.com
1,3,5-Triazine derivatives with piperazineAntiviral (Potato Virus Y)A majority of the tested compounds demonstrated significant efficacy against PVY. atamanchemicals.com
Triazine-based compoundsAntiviral (SARS-CoV-2)Identified as potential inhibitors of key viral enzymes like 3CLpro and RdRp. acs.org

Triazine-Based Molecular Scaffolds in Drug Discovery

The 1,3,5-triazine ring is a key "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This compound is the primary starting material for creating these scaffolds due to its low cost and the ease with which its three chlorine atoms can be independently and sequentially substituted. chemicalbook.comnih.gov This allows for the construction of vast libraries of structurally diverse molecules from a single, readily available precursor. chemicalbook.com

The triazine core's utility spans numerous therapeutic areas, including the development of agents for cancer, microbial infections, and neurodegenerative diseases, in addition to the anti-inflammatory and antiviral applications previously mentioned. acs.org The ability to precisely control the substitution pattern on the triazine ring—by carefully managing reaction temperatures for each substitution step—enables chemists to fine-tune the pharmacological properties of the resulting compounds. chemicalbook.com This tri-orthogonal nature is fundamental to its role as a versatile scaffold, allowing for the strategic placement of different functional groups to optimize binding affinity, selectivity, and pharmacokinetic profiles. chemicalbook.com

Protein Immobilization and Bioconjugation Strategies

This compound and its derivatives are effective reagents for protein immobilization and bioconjugation. chemicalbook.com This is due to the reactivity of the chloro-triazine moiety with nucleophilic functional groups found on the surface of proteins, such as the amine groups of lysine (B10760008) residues. nih.govrsc.org

Triazine-based dyes, such as Cibacron Blue F3GA and Procion Red HE 3B, which are synthesized using a triazine core, have been widely used in affinity chromatography for protein purification. chemicalbook.com These dyes are immobilized on a solid support matrix and can selectively bind to a variety of proteins, which can then be eluted under specific conditions. chemicalbook.com The interaction can sometimes be enhanced by the presence of specific metal ions, which promote the binding of certain enzymes to the immobilized dye. google.com

Beyond dye-based methods, this compound itself can be used as a cross-linking agent to create hydrogels from polymers or to immobilize enzymes. atamanchemicals.comrsc.org For example, it can activate carboxylated polymers like carboxymethyl cellulose (B213188), allowing them to be cross-linked by diamines or polyamines to form hydrogels. rsc.org This strategy can be used for both intermolecular (between different polymer chains) and intramolecular (within the same polymer chain) crosslinking. rsc.org The controlled, stepwise reactivity of this compound makes it a valuable tool for designing specific bioconjugation strategies where proteins or other biomolecules are covalently attached to surfaces, polymers, or other molecules.

Development of Novel Therapeutic Delivery Systems (e.g., Liposomes, Synthetic Lipids for Gene Delivery)

The unique chemical properties of this compound have been harnessed to create novel lipids and liposomes for advanced therapeutic delivery systems. wikipedia.orggoogle.com Liposomes are versatile vectors for delivering both hydrophobic and hydrophilic agents, and their properties can be finely tuned by altering their lipid composition. wikipedia.orgnih.gov

This compound serves as a cost-effective and efficient linker for synthesizing libraries of synthetic lipids. wikipedia.org Its temperature-controlled, chemoselective reactivity allows for the attachment of various dialkylamines (as lipid tails) and diverse small molecules (as headgroups) to the triazine core. wikipedia.orgnih.gov This modular approach facilitates the rapid development and optimization of lipids for specific applications, such as gene and vaccine delivery. wikipedia.org

Researchers have successfully developed triazine-based cationic lipids capable of forming stable nanoparticles for plasmid DNA delivery. wikipedia.orgdnsgb.com.uagoogle.comresearchgate.net For instance, lipids built on a triazine scaffold functionalized with the aminoglycoside neomycin as a polar head and lipophilic tails have demonstrated high transfection efficiency with low cytotoxicity. google.comresearchgate.net These multifunctional lipids can also exhibit inherent antibacterial properties, which is a desirable side effect in clinical applications. google.com Studies have shown that triazine-based lipid nanoparticles can effectively transfect cells in vitro and in vivo, highlighting their potential as non-viral vectors for gene therapy. wikipedia.orgdnsgb.com.ua The ability to easily create a diverse range of these lipids using this compound as a starting platform is critical for optimizing formulations to achieve enhanced transgene expression. wikipedia.orgdnsgb.com.ua

Bioimaging Agent Design

This compound is an excellent platform for designing and synthesizing multimodal bioimaging agents due to its ability to link multiple functional units in a controlled, stepwise manner. acs.orgteamchem.co The development of agents that combine different imaging modalities (e.g., fluorescence imaging and MRI) is a significant area of research, as it can overcome the limitations of any single technique. acs.org

Researchers have used this compound as a central scaffold to attach different moieties, such as porphyrins (for their fluorescent properties) and DOTA-type metal chelators (for MRI contrast agents). atamanchemicals.comacs.orgteamchem.co By controlling the reaction temperature, mono-, di-, and tri-substituted derivatives can be prepared, allowing for the creation of complex, multifunctional probes. acs.org For example, a triazine core can be functionalized with a porphyrin, a metal chelator like DO3A, and another group like L-leucine methyl ester to create a single chemical entity with potential for multimodal imaging. atamanchemicals.com

Furthermore, triazine derivatives themselves can be inherently fluorescent. google.com Novel fluorescent probes based on a triazinobenzimidazole structure have been synthesized and used to label specific cell receptors, such as adenosine (B11128) receptors on mesenchymal stem cells. guidechem.com These probes allow for the investigation of receptor expression and localization in various biological processes through techniques like fluorescence confocal microscopy. guidechem.com The rigid, electron-deficient nature of the triazine ring also makes it a key component in the design of fluorescent sensors for detecting specific analytes, such as fluoride (B91410) ions or nitroaromatic compounds. researchgate.netacs.org

Environmental and Agricultural Science

Advanced Herbicide and Pesticide Development (Triazine Class)

This compound is a foundational precursor in agricultural chemistry, with an estimated 70% of its industrial production dedicated to the synthesis of triazine-class pesticides and herbicides. wikipedia.org These compounds were first developed in the 1950s and revolutionized weed control in modern agriculture. chemicalbook.comteamchem.co The synthesis of these herbicides relies on the sequential nucleophilic substitution of the chlorine atoms on the this compound ring with various amines. wikipedia.org

The general manufacturing process involves reacting this compound with specific amines in a stepwise fashion. google.com For example, the synthesis of atrazine (B1667683), one of the most widely used herbicides, is produced through a two-stage reaction of this compound with isopropylamine (B41738) and ethylamine (B1201723) in an alkaline medium. acs.orgcambridge.org Similarly, other major triazine herbicides like simazine (B1681756) and cyromazine (B1669673) are synthesized through analogous reactions where different amine groups are introduced onto the triazine core. wikipedia.org

Table 2: Synthesis of Key Triazine-Class Agrochemicals from this compound

AgrochemicalTypeSynthetic Precursors (with this compound)Key ApplicationSource
AtrazineHerbicideIsopropylamine and EthylamineControl of broadleaf weeds and grasses in crops like corn and sugarcane. wikipedia.orgacs.org
SimazineHerbicideEthylamineBroad-spectrum weed control; first triazine herbicide discovered. wikipedia.orgnih.govteamchem.co
CyromazinePesticide (Insect Growth Regulator)Cyclopropylamine and AmmoniaControl of dipteran larvae in various agricultural settings. wikipedia.orggoogle.com
AnilazineFungicideo-ChloroanilineControl of fungal diseases in turf and crops. wikipedia.org

The development of these compounds has enabled the widespread adoption of conservation tillage (low-till) farming, which significantly reduces soil erosion and water runoff. google.com While resistance in some weed species has emerged, this has also spurred research into creating triazine-resistant crop varieties through classical breeding techniques. Ongoing research focuses on improving formulations and using these herbicides in combination with others to enhance efficacy and manage resistance. chemicalbook.com

Environmental Fate and Transport Studies of Triazine Derivatives

The environmental behavior of triazine derivatives, many of which are used as herbicides, is a significant area of research due to their potential for long-distance transport and contamination of soil and water resources. Studies have focused on understanding their movement, persistence, and degradation in various environmental compartments.

Triazine herbicides, such as atrazine and its metabolites, have been detected in areas far from their application sites, indicating atmospheric transport. acs.org For instance, atrazine, deethylatrazine, deisopropylatrazine, and cyanazine (B135985) have been found in rainfall at Isle Royale National Park in Lake Superior, with concentrations ranging from less than 0.005 to 1.8 μg/L. acs.org Analysis of wind patterns suggested that these herbicides originated from the upper Midwestern United States, demonstrating their capacity for long-range atmospheric movement. acs.org The annual deposition of these herbicides via rainfall was observed to fluctuate, with recorded masses of 13.4 μg/m²/yr in 1992, 3.7 μg/m²/yr in 1993, and 54 μg/m²/yr in 1994. acs.org

Once deposited, the fate of triazine derivatives is influenced by the characteristics of the receiving environment. In lake systems, concentrations of atrazine in the surface layer were found to increase during periods of atmospheric deposition and decrease later in the year. acs.org The persistence of these compounds varies, with shallower lakes showing faster degradation and shorter half-lives, while deeper lakes can have residence times for atrazine exceeding 10 years. acs.org

The transport of triazine derivatives through soil, known as leaching, is influenced by factors like soil type and rainfall. nih.gov A study on triafamone (B1683233) and ethoxysulfuron (B163688) highlighted their different mobilities; ethoxysulfuron was found to leach up to 50-60 cm, with a significant percentage detected in leachates, whereas triafamone's movement was limited to 10-20 cm. nih.gov The leachability of these herbicides was highest in loamy sand, followed by sandy loam and clay loam soils. nih.gov Increased rainfall enhances the downward movement of both the parent compounds and their metabolites. nih.gov Interestingly, amending soil with farmyard manure has been shown to reduce the leachability of these herbicides, suggesting a potential strategy to mitigate groundwater contamination. nih.gov The movement and persistence of contaminants are also governed by various physical, chemical, and biological factors, as well as site-specific conditions like climate and topography. cdc.gov

Wastewater Treatment Technologies (e.g., Heavy Metal Removal, Adsorption)

Derivatives of this compound are extensively researched for their application in wastewater treatment, particularly for the removal of toxic heavy metal ions. deswater.com The triazine ring serves as a versatile scaffold for creating adsorbents with high efficiency and selectivity for various pollutants. nih.gov These materials function through mechanisms such as ion exchange, complexation, electrostatic attraction, and surface precipitation. nih.govmdpi.com

One approach involves the functionalization of materials like activated carbon with triazine-based compounds. A novel adsorbent, melamine thiourea-modified activated carbon (MT-MAC), was synthesized from water hyacinth for the removal of mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). acs.org This material demonstrated high adsorption capacities, and the process was rapid, with approximately 90% removal occurring within 15 minutes. nih.gov The adsorption process was well-described by the Langmuir isotherm model, indicating monolayer coverage of the metal ions on the adsorbent surface. acs.orgnih.gov The effectiveness of the adsorption is dependent on the pH of the solution, with capacity generally increasing as the pH rises from 2 to 6, due to reduced competition between protons (H⁺) and metal ions for the adsorbent's binding sites. nih.gov

Another class of materials being explored is triazine-based dendrimers. These are highly branched macromolecules with a dense arrangement of functional groups. deswater.comresearchgate.net Hydroxyl-terminated triazine-based dendrimers have been synthesized and used for the removal of copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) ions. deswater.comresearchgate.net Research has shown that the sorption capacity of these dendrimers increases with higher generation numbers (i.e., more branching and terminal groups) and at a higher pH. deswater.comresearchgate.net For example, a third-generation dendrimer, G3(OH)128, exhibited the highest sorption capacity among the generations tested. deswater.com These dendrimers can be regenerated and reused for multiple cycles without a significant loss in performance. researchgate.net

The table below summarizes the performance of various triazine-based adsorbents in removing heavy metal ions from water.

AdsorbentTarget Metal IonAdsorption Capacity (mg/g)Optimal ConditionsReference
Melamine Thiourea-Modified Activated Carbon (MT-MAC)Hg²⁺292.6pH 5.5 acs.org
Melamine Thiourea-Modified Activated Carbon (MT-MAC)Pb²⁺237.4pH 5.5 acs.org
Melamine Thiourea-Modified Activated Carbon (MT-MAC)Cd²⁺97.9pH 5.5 acs.org
Hydroxyl-terminated triazine-based dendrimer (G3(OH)128)Cu²⁺, Ni²⁺, Zn²⁺Highest capacity of generations testedHigher pH deswater.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Green Chemistry Approaches in Agrochemical Synthesis

This compound is a foundational chemical in the synthesis of s-triazine derivatives, many of which are used in agriculture. dtic.mil The principles of green chemistry aim to make chemical processes more environmentally benign, and research has explored such approaches in the synthesis involving this compound.

A key aspect of green chemistry is the use of less hazardous and more environmentally friendly solvents. Traditionally, the synthesis of triazine derivatives might involve solvents that are difficult to handle or dispose of. A notable advancement is the use of acetic acid as a solvent for the aryl amination of this compound. researchgate.net Acetic acid is inexpensive and environmentally friendly, and its use simplifies the reaction and isolation protocols compared to previous methods. researchgate.net This approach allows for the controlled, high-yield synthesis of both symmetrical and unsymmetrical 1,3,5-triazine derivatives by reacting this compound with various aromatic amines. researchgate.net

The reactivity of this compound itself contributes to greener synthetic routes. It is known to undergo nucleophilic substitution reactions where the three chlorine atoms can be replaced sequentially by controlling the reaction temperature. mdpi.com This stepwise reactivity allows for precise molecular construction, potentially reducing the need for protecting groups and minimizing waste. For example, the first chlorine atom can be substituted at a low temperature, the second at a moderate temperature, and the third at a higher temperature. mdpi.com

Furthermore, this compound has been identified as an efficient catalyst in certain organic reactions, such as the Ferrier rearrangement for the synthesis of 2,3-unsaturated O-glycosides. nih.gov It catalyzes the reaction between 3,4,6-tri-O-acetyl-D-glucal and various alcohols at room temperature in dichloromethane, with a simple experimental procedure and high product yields. nih.gov While not a direct agrochemical synthesis, the role of this compound as a catalyst highlights its potential to facilitate reactions under milder conditions, a core principle of green chemistry. Using catalytic amounts of a reagent is preferable to stoichiometric amounts, as it reduces waste and improves atom economy.

The inherent stability of the s-triazine ring, attributed to its high resonance energy, means that much of the chemistry involves the substituent groups rather than the ring itself. dtic.mil This stability allows for a wide range of chemical modifications to be performed on the triazine core, which is derived from this compound, to create diverse structures, including those with agrochemical applications.

Toxicological and Environmental Impact Research of Cyanuric Chloride

Hydrolysis Products and Environmental Persistence

Cyanuric chloride is characterized by its reactive nature, particularly in the presence of water. Research indicates that hydrolysis is the predominant environmental fate process for this compound. nih.gov When released into an aqueous environment, this compound rapidly hydrolyzes, with a reported half-life (DT50) of less than 5 minutes for the disappearance of the parent compound. oecd.orgoecd.org The hydrolysis process proceeds through intermediate stages, ultimately forming more stable products.

Due to this rapid hydrolysis, this compound itself is not expected to persist in the environment. oecd.org Consequently, the environmental persistence and impact are primarily associated with its hydrolysis products. oecd.orgoecd.org While a suspension of this compound in ice water was observed to be stable for about 12 hours, at 30°C, over 40% hydrolyzed to cyanuric acid within one hour. nih.gov The primary hydrolysis products are significantly more relevant for environmental analysis than the parent compound. oecd.orgoecd.org

Table 1: Hydrolysis of this compound

Property Finding Source(s)
Primary Environmental Fate Hydrolysis nih.gov
Parent Compound DT50 < 5 minutes in aqueous medium oecd.orgoecd.org
Intermediate Products 2,4-dichloro-6-hydroxy-s-triazine, 2-chloro-4,6-dihydroxy-s-triazine oecd.orgoecd.org
Final Products Cyanuric acid, Hydrochloric acid oecd.orguzh.ch

Aquatic Ecotoxicity and Biodegradability Studies

Direct determination of the aquatic toxicity of this compound is challenging due to its rapid hydrolysis and low water solubility. oecd.orgoecd.org Studies, therefore, focus on the more stable and environmentally relevant hydrolysis products. oecd.org

Research on the hydrolysis product 2-chloro-4,6-dihydroxy-s-triazine showed an LC50 in fish and an EC50 in daphnia of >2000 mg/L. oecd.org For cyanuric acid, the fish LC50 was >1000 mg/L and the daphnia EC50 was >1800 mg/L. oecd.org Investigations into the effects of cyanuric acid on algae found no effects in a saturated medium, while a study on isocyanuric acid, which exists in equilibrium with cyanuric acid, determined a 72-hour LC50 of 620 mg/L. oecd.orguzh.ch

Biodegradability studies indicate that the hydrolysis products of this compound exhibit very limited breakdown under standard test conditions. oecd.orgoecd.org However, research on cyanuric acid shows that it can biodegrade readily under a variety of natural conditions, particularly in environments with low or zero dissolved oxygen, such as anaerobic sludge, soils, and muddy waters. nih.gov The ultimate breakdown products of cyanuric acid biodegradation are carbon dioxide and ammonia. nih.gov

Table 2: Ecotoxicity of this compound Hydrolysis Products

Test Organism Substance Endpoint Result Source(s)
Fish 2-chloro-4,6-dihydroxy-s-triazine LC50 >2000 mg/L oecd.org
Daphnia 2-chloro-4,6-dihydroxy-s-triazine EC50 >2000 mg/L oecd.org
Fish Cyanuric acid LC50 >1000 mg/L oecd.org
Daphnia Cyanuric acid EC50 >1800 mg/L oecd.org
Algae Isocyanuric acid 72-h LC50 620 mg/L oecd.org

Occupational Exposure and Health Research in Industrial Settings

In industrial settings, occupational exposure to this compound can occur, primarily through inhalation and dermal contact. nj.gov Research has identified several health effects associated with such exposure. The compound is a potent irritant to the skin, eyes, and respiratory tract. oecd.orgnj.gov Exposure can cause coughing, wheezing, and severe skin and eye burns. nj.gov Studies in the 1980s reported that this compound gas and dust induced severe coughing and bronchial obstruction, which could spread to the lower respiratory tract after a delay. uzh.ch

This compound is also recognized as a skin sensitizer, and cases of contact dermatitis and asthma have been reported in humans following occupational exposure. oecd.orgnj.gov If an allergy develops, very low future exposure can trigger an itching skin rash. nj.gov

A longitudinal study of workers at three European production sites investigated the relationship between long-term exposure and respiratory health. nih.gov The study found evidence of lung function loss resulting from long-term exposure. nih.gov Using statistical models, the research identified a cumulative exposure threshold of 0.3 mg/m³-years as the best fit for predicting this loss. nih.gov The mean total cumulative exposure for the workers in the study was 0.217 mg/m³ × years. uzh.ch Based on these findings, a shift reference value (8-hour time-weighted average) of 0.06 mg/m³ was derived. nih.gov A 90-day inhalation study in rats established a No-Observed-Adverse-Effect Concentration (NOAEC) for local effects in the respiratory tract at 0.05 mg/m³. oecd.org

Table 3: Occupational Health Research Findings for this compound

Effect Type Finding Source(s)
Acute Effects Irritation and corrosion of skin, eyes, and respiratory tract. oecd.orguzh.chnj.gov
Sensitization Can cause skin allergy (contact dermatitis) and asthma. oecd.orgnj.gov
Long-Term Respiratory Effects Evidence of lung function loss from long-term exposure. nih.gov
Exposure Threshold A cumulative exposure of 0.3 mg/m³-years was associated with lung function loss. nih.gov

| Animal Study (Inhalation) | 90-day rat study NOAEC for local respiratory effects: 0.05 mg/m³. | oecd.org |

Future Directions and Emerging Research Areas

Computational Chemistry and Theoretical Modeling of Cyanuric Chloride Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of this compound at a molecular level. Theoretical models, particularly those based on Density Functional Theory (DFT), have become indispensable for elucidating its structure, vibrational spectra, and complex reaction mechanisms. nih.govdtic.milacs.org

Ab initio and DFT calculations have been employed to investigate the potential energy surfaces for the formation of this compound from its monomer, cyanogen (B1215507) chloride. dtic.milacs.org These studies compare different reaction pathways, such as a concerted triple association versus a stepwise association, concluding that the concerted triple association is the lower energy path. dtic.milacs.org Such computational work is crucial for optimizing synthesis processes. The accuracy of these theoretical methods is often calibrated by comparing calculated results with experimental data. acs.org For instance, DFT calculations using methods like B3LYP with basis sets such as 6-311+G** have shown good agreement with experimental findings for both structural parameters and vibrational frequencies. nih.gov

Computational approaches are also used to support proposed mechanisms for reactions involving this compound, such as in polymerization processes. rsc.org The insights gained from these models, including the analysis of frontier molecular orbitals and electrostatic potential, help in understanding the electronic structure and reactivity of this compound derivatives. researchcommons.org As computational power grows, these theoretical models will become increasingly vital for predicting the outcomes of novel reactions and designing new molecules with desired properties, reducing the need for extensive empirical experimentation.

Computational Method Focus of Study Key Findings Reference
DFT (B3LYP/6-311+G**)Molecular structure and vibrational spectraCalculated parameters are in good agreement with experimental data. nih.gov
Ab initio (MP2, QCISD(T)) & DFT (B3LYP)Reaction mechanisms of formationThe concerted triple association is the lower energy pathway for formation from cyanogen chloride. dtic.milacs.org
DFT/defs-TZVPTheoretical analysis of cyanuric acid derivativesAnalysis of frontier molecular orbitals and electrostatic potential reveals changes in electronic structure upon substitution. researchcommons.org

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry's shift towards sustainability has spurred innovations in the use of this compound that align with the principles of green chemistry. A significant area of development is its use as an efficient, metal-free organocatalyst for a wide range of organic transformations. tandfonline.com This approach avoids the environmental and economic issues associated with heavy metal catalysts. This compound has been successfully used to catalyze the synthesis of various biologically active heterocyclic compounds under mild or solvent-free conditions. tandfonline.com

Another key aspect of green chemistry is the development of environmentally benign synthetic routes. For this compound-based materials, this includes employing metal-free polymerization conditions, which are often less expensive and produce less hazardous waste. rsc.org For example, the nucleophilic substitution polymerization of this compound with amines can proceed under mild conditions, sometimes catalyzed by a simple base. rsc.org The synthesis of advanced materials like covalent triazine-based frameworks (CTFs) is also evolving; new methods use aromatic nucleophilic substitution reactions that can offer high yields under more benign conditions than traditional high-temperature processes. nih.govgoogle.com

These innovations highlight a trend towards processes that are not only efficient but also reduce energy consumption, minimize waste, and utilize safer reagents.

Green Chemistry Approach Reagents/Conditions Product/Transformation Key Advantage Reference
OrganocatalysisThis compound as catalyst, often solvent-freeSynthesis of various heterocycles (e.g., 1,5-benzodiazepines, thiiranes)Metal-free, inexpensive, commercially available catalyst. tandfonline.com
Metal-Free PolymerizationThis compound, p-amino phenol, potassium carbonateCovalent Triazine Polymer (CTP)Avoids metal catalysts, proceeds under mild conditions. rsc.org
Aromatic Nucleophilic SubstitutionThis compound, para-dilithiumaromatic reagentsCovalent Triazine Frameworks (CTFs)High-yield synthesis of CTFs without high temperatures or harsh acids. nih.gov

Advanced Materials with Tailored Functionalities

This compound's trifunctional nature makes it an exceptional building block for a new generation of advanced materials with highly tunable properties. rsc.org It serves as a critical, electron-deficient monomer for synthesizing porous organic polymers (POPs), including covalent triazine polymers (CTPs) and covalent organic frameworks (COFs). rsc.orgrsc.orgresearchgate.net These materials are prized for their high stability, large surface area, and ordered porosity. rsc.orgrsc.org

The synthesis of these polymers typically proceeds through nucleophilic substitution or Friedel–Crafts reactions, where the chlorine atoms on the triazine ring are replaced by various organic linkers. rsc.org This "plug-and-play" approach allows for the creation of materials tailor-made for specific applications. rsc.org Research has demonstrated the utility of these this compound-based polymers in:

Gas Storage and Separation: CTPs synthesized from this compound and linkers like triphenylethylene (B188826) show promise for carbon dioxide adsorption. rsc.org

Energy Storage and Generation: Certain polymers have been designed for supercapacitor applications and as catalysts for hydrogen generation. rsc.org

Environmental Remediation: COFs built with this compound analogues have been employed as effective adsorbents for removing organic dyes like malachite green from wastewater. nih.govacs.org

Catalysis: CTPs can act as solid supports for metal catalysts, preventing leaching and agglomeration, or can themselves be designed to catalyze organic transformations. rsc.org

Advanced Membranes: Interfacial polymerization between this compound and various amines is used to create a new class of polyamine nanofiltration membranes with high resistance to hydrolysis. utwente.nl

Material Type Linkers/Co-monomers Key Properties Application Reference
Covalent Triazine Polymer (CTP-11)Piperazine (B1678402)Superior surface area (369 m²/g), porous structure.Support for rhodium metal catalyst. rsc.org
Covalent Organic Framework (Cage-COF-TP)Piperazine, bis(tetraoxacalix nih.govarene nih.govtriazine)Permanent porosity, ordered structure.Adsorption of malachite green from wastewater. nih.gov
Covalent Triazine Polymer (CTP-05)Tetraphenyl amine porphyrinUniformly porous (621 m²/g surface area).Heterogeneous catalyst support for metalloporphyrin. rsc.org
Polyamine Nanofiltration MembraneDiethylene triamineDense, selective polymer film.Nanofiltration, reverse osmosis. utwente.nl

Novel Biological Applications and Drug Discovery Leads

The stable and versatile 1,3,5-triazine (B166579) scaffold derived from this compound is an attractive nucleus for the design of new therapeutic agents and biomedical tools. researchgate.netaub.edu.lb Its ability to undergo sequential, controlled nucleophilic substitutions allows for the creation of vast libraries of structurally diverse molecules with potential biological activity. researchgate.netnih.govnih.gov

Emerging research in this area includes:

Drug Discovery: The triazine core is a starting point for designing molecules with a broad spectrum of biomedical applications, including potential anticancer, antiviral, and antimicrobial agents. researchgate.netasianpubs.org For instance, novel sulfonamide–triazine hybrids have been synthesized and evaluated as potential anticancer agents targeting specific enzymes. nih.gov

Gene and Vaccine Delivery: this compound has been used as a linker to create a library of novel synthetic lipids. nih.gov These lipids can self-assemble into nanoparticles capable of delivering plasmids (gene delivery) and acting as adjuvants in liposomal peptide vaccines, demonstrating a cost-effective strategy to optimize lipid-based therapeutics. nih.gov

Disease Treatment: Researchers have developed novel triazine-based compounds, starting from this compound, that show promise in suppressing the progression of diabetic nephropathy. aub.edu.lb This has motivated the synthesis of new analogues with improved biocompatibility by incorporating nucleobase derivatives. aub.edu.lb

The ease of functionalization makes this compound a powerful platform for developing multifunctional molecules that can combine therapeutic, targeting, and diagnostic moieties into a single structure.

Derivative Class Functional Groups Added Target Biological Application Reference
Synthetic LipidsDialkylamines, various small molecule headgroupsGene delivery, vaccine development. nih.gov
Sulfonamide-Triazine HybridsSulfapyridine, cyclopropyl (B3062369) amine, etc.Anticancer agents. nih.gov
Quinoline-Chalcone DerivativesAniline, 1-naphthol, quinoline (B57606) chalconeAntibacterial agents. asianpubs.org
Biocompatible AnaloguesUracil, thymine, cytosine derivativesPotential treatment for diabetic nephropathy. aub.edu.lb

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Future research will likely focus on several key areas:

Predictive Reactivity Modeling: ML models could be trained on existing computational data, such as DFT calculations of reaction energies and barriers, to predict the reactivity of this compound with novel nucleophiles. dtic.milacs.org This would accelerate the discovery of new reactions and optimize conditions for desired substitutions.

De Novo Design of Advanced Materials: AI algorithms could design new CTPs and COFs for specific applications. By learning the structure-property relationships from existing materials, an AI could propose novel linker molecules to attach to the this compound core to achieve target properties like specific pore sizes for gas separation or tailored electronic properties for catalysis.

Accelerated Drug Discovery: In medicinal chemistry, ML models can screen vast virtual libraries of potential this compound derivatives for drug-like properties and predict their binding affinity to biological targets. nih.gov This can drastically reduce the time and cost of identifying promising lead compounds for conditions ranging from cancer to infectious diseases.

As more high-throughput experimental and computational data on this compound reactions becomes available, the accuracy and utility of AI and ML tools in this field will undoubtedly grow, paving the way for the rapid, intelligent design of next-generation chemicals and materials.

Q & A

Q. What are the critical steps in synthesizing dichlorotriazine derivatives using cyanuric chloride, and how do reaction conditions influence selectivity?

this compound’s three reactive chlorine atoms enable sequential substitution under controlled conditions. For example, nucleophilic substitution with sodium azide at −78°C allows selective functionalization of one chlorine site, while subsequent reactions at higher temperatures target the remaining positions . Key parameters include:

  • Temperature gradient : Lower temperatures (−78°C) favor mono-substitution, while room temperature promotes di- or tri-substitution.
  • Solvent choice : Anhydrous acetone or THF minimizes hydrolysis side reactions.
  • Stoichiometry : Excess nucleophile (e.g., amines, azides) ensures complete substitution.
    Methodological Insight: Use NMR and LC-MS to monitor substitution progress and confirm intermediate purity .

Q. How can researchers safely handle this compound in laboratory settings, given its toxicity?

this compound releases HCl upon hydrolysis and is a respiratory irritant. Safety protocols include:

  • Engineering controls : Use fume hoods with HEPA filters and sealed reaction systems.
  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and respirators with acid gas cartridges.
  • Exposure limits : Adhere to long-term cumulative exposure thresholds (0.2–0.4 mg/m³-years) derived from occupational cohort studies .

Advanced Research Questions

Q. What experimental strategies mitigate data contradictions in this compound’s environmental mobility and toxicity studies?

Conflicting results often arise from variability in soil composition and exposure models. For example:

  • Soil mobility : Estimated Koc (soil organic carbon partition coefficient) of 120 suggests high mobility, but clay-rich soils may reduce this via adsorption .
  • Toxicity thresholds : Multi-model analyses reconcile discrepancies by distinguishing between acute vs. chronic exposure. For instance, lung function impairment (e.g., FEV1 decline) is detectable only in long-term exposure cohorts .
    Methodological Recommendation: Pair computational modeling (e.g., molecular connectivity indices) with empirical soil column tests to validate mobility predictions .

Q. How can reaction kinetics be optimized for this compound’s use in synthesizing lipid-based drug delivery systems?

this compound facilitates crosslinking of lipid nanoparticles (LNPs) for controlled drug release. Key optimization steps:

  • Stoichiometric tuning : A 1:3 molar ratio of this compound to lipid amines ensures stable triazine linkages without over-crosslinking .
  • pH control : Reactions in mildly basic conditions (pH 8–9) enhance nucleophilic attack on chlorine sites while minimizing hydrolysis.
  • Characterization : Size-exclusion chromatography and cryo-EM validate nanoparticle uniformity post-functionalization .

Q. What analytical techniques resolve ambiguities in this compound’s degradation pathways under aqueous conditions?

Hydrolysis pathways vary with pH and temperature:

  • Acidic conditions : Rapid degradation to cyanuric acid (C₃N₃(OH)₃) via sequential Cl⁻ substitution.
  • Alkaline conditions : Intermediate formation of dichloro- and monochloro-triazines, detectable via HPLC-UV/Vis .
    Advanced Method: Isotope-labeled this compound (e.g., ¹³C-labeled) paired with FTIR tracks bond cleavage dynamics in real time .

Methodological Guidelines

  • Reproducibility : Document reaction parameters (temperature, solvent purity) meticulously, as minor deviations alter substitution patterns .
  • Ethical compliance : Obtain institutional approval for toxicity studies, particularly those involving inhalation exposure .
  • Data validation : Use multi-model analyses (e.g., Bayesian frameworks) to address contradictory environmental mobility data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.